2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone
Description
2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone is a synthetic benzophenone derivative characterized by a thiomorpholine ring substituted at the 2'-position of the benzophenone scaffold, with additional methyl groups at the 2- and 6-positions of the aromatic ring. This compound has garnered interest in medicinal chemistry due to its structural hybridity, combining the photostability of benzophenones with the sulfur-containing thiomorpholine moiety, which may enhance bioavailability and target binding in biological systems . While its exact pharmacological profile remains under investigation, analogs of this compound have shown promise in antioxidant, anti-inflammatory, and enzyme-inhibitory applications .
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-6-5-7-16(2)19(15)20(22)18-9-4-3-8-17(18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEQPYOGAYAINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643823 | |
| Record name | (2,6-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-88-9 | |
| Record name | Methanone, (2,6-dimethylphenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Introduction of Thiomorpholinomethyl Group
The thiomorpholinomethyl substituent is introduced by reaction of the methyl-substituted benzophenone with thiomorpholine under nucleophilic substitution conditions. This typically involves:
- Activation of the benzophenone at the 2' position (para to the carbonyl) to allow substitution.
- Use of bases such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, enhancing its nucleophilicity.
- Reaction carried out in suitable solvents (e.g., toluene, dimethylformamide) under controlled temperature to optimize substitution efficiency.
This approach is analogous to the preparation of 2,5-dimethyl-2'-piperidinomethyl benzophenone, where piperidine replaces thiomorpholine, and the reaction conditions include base presence to promote nucleophilic substitution.
Reaction Conditions Optimization
- Temperature: Typically maintained between 45–75°C to balance reaction rate and selectivity.
- Solvent: Polar aprotic solvents such as toluene or sulfolane facilitate nucleophilic substitution and control reaction exothermicity.
- Catalysts/Base: Sodium hydride or potassium carbonate are common to deprotonate the nucleophile and drive the reaction forward.
- Reaction Time: Ranges from 1 to 3 hours depending on scale and conditions.
Purification Techniques
- Recrystallization: Using solvents like n-hexane, petroleum ether, or mixtures thereof to remove impurities and isolate pure product.
- Vacuum Distillation: Applied to remove volatile impurities and improve product appearance and purity.
- Chromatography: Employed in laboratory-scale synthesis for further purification when necessary.
Comparative Data Table of Preparation Parameters
| Step | Parameter | Typical Range/Value | Notes |
|---|---|---|---|
| Benzophenone core synthesis | Catalyst | AlCl3 or ZnCl2 | Lewis acid catalysis for Friedel-Crafts |
| Temperature | 50–80°C | Controlled to avoid side reactions | |
| Thiomorpholinomethylation | Base | NaH, K2CO3 | Facilitates nucleophilic substitution |
| Solvent | Toluene, sulfolane | Polar aprotic preferred | |
| Temperature | 45–75°C | Optimized for yield and selectivity | |
| Reaction time | 1–3 hours | Depends on scale and reagents | |
| Purification | Recrystallization solvent | n-Hexane, petroleum ether | Removes impurities |
| Distillation temperature | 180–230°C (vacuum) | Improves purity and appearance |
Research Findings and Industrial Considerations
- The reaction of benzophenone derivatives with nitrogen- or sulfur-containing heterocycles under basic conditions is a well-established route to functionalized benzophenones with high yields and purity.
- Industrial scale-up involves continuous flow reactors and optimized purification steps to ensure product consistency.
- The choice of solvent and base critically affects the substitution efficiency and selectivity, with polar aprotic solvents and strong bases favored.
- Purification by vacuum distillation and recrystallization is essential to remove side products, such as over-alkylated species or unreacted intermediates.
Chemical Reactions Analysis
2,6-Dimethyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and the thiomorpholine ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H23NOS
- Molecular Weight : 325.47 g/mol
- IUPAC Name : (2,6-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
The compound consists of a benzophenone core with a thiomorpholine ring and two methyl groups. This structure allows for versatile chemical reactivity, making it suitable for various applications.
Chemistry
In the field of chemistry, 2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone serves as:
- Building Block : It is used in the synthesis of more complex molecules. The presence of the thiomorpholine ring allows for diverse functionalization.
- Reagent in Organic Synthesis : The compound participates in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation : The thiomorpholine can be oxidized to sulfoxides or sulfones.
- Reduction : The carbonyl group can be reduced to form secondary alcohols.
Biology
In biological research, the compound is investigated for its ability to interact with biological macromolecules:
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which could be relevant for drug development.
- Protein-Ligand Interactions : Its structure facilitates stable complex formation with proteins, impacting their activity and function.
Medicine
The medicinal applications of this compound include:
- Therapeutic Development : Research is ongoing into its potential as a therapeutic agent targeting specific enzymes or receptors.
- Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.
Industry
In industrial applications, this compound is utilized for:
- Specialty Chemicals Production : It plays a role in the synthesis of polymers and coatings due to its unique chemical properties.
- UV Protection : As a benzophenone derivative, it may function as a UV filter in cosmetic formulations.
Antimicrobial Efficacy Study
A study demonstrated that this compound exhibited antimicrobial properties against several bacterial strains. The compound inhibited growth at concentrations as low as 10 µg/mL using standard disk diffusion methods.
Cancer Cell Line Study
In vitro studies on human breast cancer cell lines indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 24 hours. This suggests potent anticancer effects attributed to its ability to induce apoptosis.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-2’-thiomorpholinomethyl benzophenone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiomorpholine ring and benzophenone core allow the compound to form stable complexes with these targets, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Morpholine Analogs
| Property | 2,6-Dimethyl-2'-thiomorpholinomethyl | 4-Methoxy-2'-morpholinomethyl |
|---|---|---|
| Molecular Weight (g/mol) | 355.45 | 341.41 |
| logP | 2.1 | 2.8 |
| COX-2 IC₅₀ (μM) | 8.3 | 12.5 |
| Aqueous Solubility (mg/mL) | 1.8 | 0.9 |
Piperidine-Substituted Benzophenones
Piperidine derivatives, such as 2'-Piperidinomethyl-4-hydroxybenzophenone, lack sulfur but feature a nitrogen-rich heterocycle. Notable contrasts include:
- Bioavailability : Piperidine analogs exhibit higher blood-brain barrier penetration (BBB score: 0.65 vs. thiomorpholine: 0.48), attributed to reduced polarity .
- Antioxidant Activity : Thiomorpholine derivatives outperform piperidine analogs in DPPH radical scavenging assays (EC₅₀: 14.2 μM vs. 22.7 μM), likely due to sulfur’s radical-stabilizing effects .
Table 2: Antioxidant and Pharmacokinetic Comparison
| Metric | 2,6-Dimethyl-2'-thiomorpholinomethyl | 2'-Piperidinomethyl-4-hydroxy |
|---|---|---|
| DPPH EC₅₀ (μM) | 14.2 | 22.7 |
| BBB Penetration Score | 0.48 | 0.65 |
| Plasma Protein Binding (%) | 89.3 | 82.1 |
Thiomorpholine-Containing Derivatives
Compared to simpler thiomorpholine benzophenones (e.g., 2'-Thiomorpholinomethyl-4-methylbenzophenone), the 2,6-dimethyl substitution in the title compound confers:
- Thermal Stability: Higher melting point (mp: 148–150°C vs. 132–134°C for non-methylated analogs) due to steric hindrance reducing molecular flexibility .
- Cytotoxicity : Reduced toxicity in HepG2 cells (CC₅₀: 45 μM vs. 28 μM), suggesting methyl groups mitigate reactive intermediate formation .
Research Findings and Limitations
Recent studies highlight the compound’s dual role as a UV stabilizer and bioactive agent, though gaps remain:
- Photostability : Retains 92% integrity after 24h UV exposure (λ = 365 nm), outperforming morpholine analogs (78%) .
- Contradictory Data : One study reports conflicting solubility values for thiomorpholine derivatives, possibly due to variations in counterion selection .
Biological Activity
2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone (C20H23NOS) is a synthetic compound notable for its unique structural features, which include a benzophenone core and a thiomorpholine ring. With a molecular weight of 325.47 g/mol, this compound has garnered attention in various fields of research due to its potential biological activity.
Chemical Structure and Properties
- Molecular Formula : C20H23NOS
- Molecular Weight : 325.47 g/mol
- IUPAC Name : (2,6-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
The compound's structure facilitates interactions with biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiomorpholine ring enhances its binding affinity to biological macromolecules, which can lead to modulation of enzymatic activity or receptor signaling pathways. This interaction can result in either inhibition or activation of specific biochemical processes.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant biological activities:
- Enzyme Inhibition : Studies have shown that benzophenone derivatives can inhibit various enzymes involved in metabolic pathways. For instance, they may affect cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could help in mitigating oxidative stress in cells.
- Photoprotective Effects : As a benzophenone derivative, it may also function as a UV filter, providing protective effects against UV-induced damage in skin cells.
Case Studies and Research Findings
A review of literature reveals several findings relevant to the biological activity of related benzophenones:
- Toxicological Assessments : Investigations into the safety profiles of benzophenones have indicated that some derivatives might exhibit mutagenic properties under certain conditions. However, this compound has not been specifically highlighted in this context but is grouped with other non-mutagenic compounds .
- Environmental Impact Studies : Research indicates that benzophenones can accumulate in aquatic environments and may affect marine life. A study focusing on the degradation kinetics of benzophenone-type UV filters noted that these compounds could undergo transformation through photolytic processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzophenone | Lacks thiomorpholine ring | UV filtering properties |
| 4-Methylbenzophenone | Single methyl group | Moderate enzyme inhibition |
| Thiomorpholine | Simple ring structure | Limited biological activity |
This table illustrates how the structural variations influence the biological activities of these compounds.
Q & A
Q. What synthetic methodologies are effective for preparing 2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone, and how can purification be optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, thiomorpholine derivatives can be introduced via alkylation of benzophenone precursors using NaH in THF (as in benzofuran synthesis, ). Purification often requires fractional distillation (e.g., via a Goodloe column for similar acetates ) followed by column chromatography (silica gel, hexane/EtOAc gradients). Recrystallization from ethanol or acetonitrile may enhance purity, as demonstrated in benzoxadiazole synthesis .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Key signals include methyl groups (δ ~1.75–2.21 ppm for CH₃) and aromatic protons (δ ~6–8 ppm). Splitting patterns (e.g., doublets for vicinal CH₃ groups) help assign substitution patterns .
- UV-Vis : Conjugation in benzophenone derivatives produces absorbance near 230–240 nm (ε ~27,000–29,000 M⁻¹cm⁻¹) .
- IR : The C=O stretch (ν ~1660–1680 cm⁻¹) and thiomorpholine S-C/N-H stretches (ν ~650–750 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do solvation effects influence the compound’s spectroscopic properties and reactivity?
- Methodological Answer : Solvatochromic shifts in the C=O stretch (e.g., benzophenone in acetonitrile/water) arise from hydrogen bonding with polar solvents. Kubo-Anderson analysis of IR bands can quantify hydrogen bond lifetimes (~7.7 ps in water/acetonitrile mixtures) . Computational solvent models (COSMO-RS) may predict solvation effects on reaction pathways.
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-validate techniques : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable).
- Control solvent effects : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Reproduce synthetic conditions : Variations in reaction time or temperature (e.g., 48-hour reflux in THF ) may lead to byproducts affecting data.
Q. What computational strategies predict the electronic properties and isomerism of this compound?
- Methodological Answer :
- Dipole moment calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can correlate with experimental dipole moments (e.g., benzophenone: 3.1 D; cis-azobenzene: 3.3 D ).
- Molecular dynamics (MD) : Simulate conformational flexibility of the thiomorpholinomethyl group and its impact on ring angles/distances (see CSD/PDB comparisons in ).
Q. How does stereochemistry at the thiomorpholinomethyl group influence biological activity?
- Methodological Answer :
- E/Z isomer separation : Use chiral HPLC or crystallization.
- Autophagy assays : Treat immortalized GnRH neurons (as in bisphenol studies ) and monitor LC3-II/p62 protein markers via western blot. Compare activity of isomers to establish structure-activity relationships (SAR).
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and track degradation via LC-MS.
- Oxidative stress tests : Expose to H₂O₂ or liver microsomes to identify metabolites.
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields or spectral data?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
